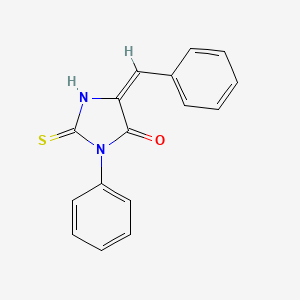

(5E)-5-benzylidene-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Description

(5E)-5-benzylidene-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound featuring a central imidazolone core substituted with a benzylidene group at the 5-position, a phenyl group at the 3-position, and a mercapto (-SH) group at the 2-position. This compound is synthesized via Knoevenagel condensation or multi-step reactions involving aromatic aldehydes and imidazolone precursors .

Properties

Molecular Formula |

C16H12N2OS |

|---|---|

Molecular Weight |

280.3 g/mol |

IUPAC Name |

(5E)-5-benzylidene-3-phenyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C16H12N2OS/c19-15-14(11-12-7-3-1-4-8-12)17-16(20)18(15)13-9-5-2-6-10-13/h1-11H,(H,17,20)/b14-11+ |

InChI Key |

LXYCJVYXNAZNFO-SDNWHVSQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-benzylidene-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of benzaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-benzylidene-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The benzylidene group can be reduced to a benzyl group.

Substitution: The hydrogen atoms on the benzylidene group can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Benzyl derivatives.

Substitution: Functionalized benzylidene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that (5E)-5-benzylidene-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a new antimicrobial agent.

2. Anticancer Properties

The compound has been evaluated for its anticancer effects. In vitro studies revealed that it induces apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it was shown to inhibit cell proliferation in breast cancer cell lines, indicating its potential as a therapeutic agent in oncology.

3. Enzyme Inhibition

Another significant application is its role as an enzyme inhibitor. It has been studied for its ability to inhibit enzymes involved in disease processes, such as proteases that are critical in viral replication. This property positions it as a candidate for developing antiviral medications.

Organic Synthesis Applications

1. Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new compounds with enhanced biological activities .

2. Reaction Pathways

The compound can participate in diverse chemical reactions such as nucleophilic substitutions and cycloadditions, making it valuable for synthetic chemists looking to create complex molecular architectures .

Biochemical Interaction Studies

Recent studies have focused on understanding how this compound interacts with biological macromolecules. For example:

| Interaction Type | Biological Target | Effect |

|---|---|---|

| Binding Affinity | Protein Kinases | Inhibition of kinase activity |

| Enzyme Activity | Viral Proteases | Reduced viral replication |

| Receptor Interaction | Cell Surface Receptors | Modulation of signaling pathways |

These interactions highlight the compound's potential for therapeutic applications by targeting specific diseases at the molecular level .

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on various bacterial strains showed that this compound exhibited significant antibacterial activity against resistant strains, suggesting its potential use in treating infections where conventional antibiotics fail. -

Cancer Cell Line Research

In research involving breast cancer cell lines, the compound demonstrated a dose-dependent decrease in cell viability and induced apoptosis through the activation of caspase pathways, indicating its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of (5E)-5-benzylidene-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The benzylidene group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Substituent Impact on Bioactivity

- Similarly, chloro-substituted analogues () show higher melting points (201–241°C), suggesting stronger intermolecular forces .

- Electron-Donating Groups (e.g., OCH₃, N(CH₃)₂): Methoxy and dimethylamino groups improve solubility and bioavailability. For example, 3,4-dimethoxybenzylidene derivatives () demonstrated enhanced antimicrobial activity, while dimethylamino-substituted compounds () showed improved binding affinity in molecular docking studies .

- Mercapto (-SH) vs. Sulfonate (-SO₃⁻): Sulfonate derivatives () exhibit superior water solubility and anticancer activity (IC₅₀ = 85.1–134.2 µM) compared to mercapto-containing analogues, highlighting the role of polar groups in pharmacokinetics .

Biological Activity

(5E)-5-benzylidene-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one, a compound with the molecular formula CHNOS and CAS number 145693-86-3, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, structural characteristics, and biological effects, particularly focusing on its potential therapeutic applications.

Structural Characteristics

The compound features a unique imidazole ring structure that contributes to its biological activity. The presence of both a benzylidene and a mercapto group enhances its chemical reactivity and interaction with biological macromolecules. The molecular weight of this compound is approximately 280.3 g/mol .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which is crucial for preventing oxidative stress-related diseases.

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting its use in developing antimicrobial agents.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, particularly in melanoma and other skin cancer models.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .

Antioxidant Activity

In vitro assays demonstrated that the compound exhibits strong free radical scavenging activity. Using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, it was shown to significantly reduce DPPH radical levels, indicating its potential as a natural antioxidant .

Anticancer Studies

Research involving B16F10 murine melanoma cells revealed that this compound inhibited melanin production through tyrosinase inhibition. The IC values for these effects were reported as significantly lower than those for traditional inhibitors like kojic acid .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Notable Features |

|---|---|---|---|

| (5E)-5-benzylidene... | CHNOS | Antimicrobial, Antioxidant, Anticancer | Contains benzylidene and mercapto groups |

| 2-Mercaptoimidazole | CHNS | Antimicrobial | Simpler structure |

| Benzothiazole derivatives | Varies | Anticancer | Different heterocyclic structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.